(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate
Overview
Description
The compound is a derivative of tert-butoxycarbonylamino phenyl compounds . These compounds are often used in the synthesis of various pharmaceuticals and other organic compounds.
Molecular Structure Analysis
The molecular structure of similar compounds involves a phenyl ring with a tert-butoxycarbonylamino group attached . The exact structure of “(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate” would depend on the position and configuration of the ethyl acrylate group.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds have a molecular weight around 237.25 g/mol .Scientific Research Applications
(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate is a versatile compound with numerous applications in the fields of chemistry and biochemistry. It is used in the synthesis of various compounds, such as amides, esters, and polymers. It is also used as a cross-linking agent in the preparation of polymers, as well as a stabilizing agent in the preparation of emulsions. In addition, this compound is used as a catalyst in the polymerization of vinyl monomers, as well as in the preparation of polymeric materials.
Mechanism of Action
(E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate is a highly reactive compound, and its mechanism of action is not fully understood. It is believed that this compound reacts with the hydroxyl groups of the aromatic aldehyde and amino acid, forming a covalent bond. This reaction is believed to be catalyzed by a base such as sodium hydroxide. The resulting intermediate then reacts with ethyl acrylate, forming the desired product this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have some biological activity, as it has been shown to inhibit certain enzymes. It is also believed to have some antioxidant activity, as it has been shown to scavenge reactive oxygen species.
Advantages and Limitations for Lab Experiments
The main advantage of using (E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate in lab experiments is its versatility. It can be used in a variety of reactions and can be used as a catalyst in the synthesis of various compounds. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, this compound is a highly reactive compound and should be handled with care. It should also be stored in an airtight container, away from heat and light.
Future Directions
The potential applications of (E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate are vast and there are many future directions to explore. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential applications of this compound in the preparation of polymeric materials and other compounds. Furthermore, the use of this compound as a catalyst in the synthesis of various compounds could be explored in greater detail. Finally, the use of this compound as an antioxidant could be studied in greater detail, as this could lead to potential therapeutic applications.
Safety and Hazards
properties
IUPAC Name |
ethyl (E)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h6-11H,5H2,1-4H3,(H,17,19)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSWQBQZKDJGRV-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147603 | |
Record name | Ethyl (2E)-3-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
239088-81-4 | |
Record name | Ethyl (2E)-3-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239088-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2E)-3-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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